molecular formula C11H15NO2 B14384300 Benzamide, N-(2-methoxyethyl)-4-methyl- CAS No. 88328-86-3

Benzamide, N-(2-methoxyethyl)-4-methyl-

Cat. No.: B14384300
CAS No.: 88328-86-3
M. Wt: 193.24 g/mol
InChI Key: LFIYVXIVSURUDG-UHFFFAOYSA-N
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Description

Benzamide, N-(2-methoxyethyl)-4-methyl- is a substituted benzamide derivative characterized by a 4-methyl group on the benzene ring and an N-(2-methoxyethyl) substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties, including enzyme inhibition and structural diversity in organic synthesis .

Properties

CAS No.

88328-86-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methylbenzamide

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)11(13)12-7-8-14-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

LFIYVXIVSURUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Step 1 : 4-Methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) at reflux (70–80°C) for 2–3 h to generate 4-methylbenzoyl chloride.
  • Step 2 : The acyl chloride is cooled to 0°C, and 2-methoxyethylamine (2.0 equiv) is added dropwise in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 3 : Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–16 h.
  • Step 4 : The product is isolated via aqueous workup (1 M HCl, saturated NaHCO₃, brine) and purified by recrystallization (ethyl acetate/hexane) or column chromatography.

Key Data

Parameter Value Source
Yield 65–71%
Solvent THF/DCM
Purification Column chromatography (SiO₂)

Advantages : Simplicity, high atom economy.
Limitations : Requires handling corrosive acyl chlorides; competing hydrolysis reduces yield.

One-Pot Oxidative Amidation of 4-Methylbenzaldehyde

A novel oxidative amidation strategy bypasses acyl chloride intermediates, leveraging in situ generation of reactive acyl diazenes.

Reaction Protocol

  • Step 1 : Condensation of 4-methylbenzaldehyde (1.0 equiv) with 2-nitrophenylhydrazine (1.1 equiv) in DMF forms the hydrazone intermediate.
  • Step 2 : Bromination using KBr (2.0 equiv) and Oxone (3.0 equiv) at 0°C generates an N-acylating species (likely an acyl diazene).
  • Step 3 : Addition of 2-methoxyethylamine (5.0 equiv) at 50°C for 2 h facilitates amide bond formation.
  • Step 4 : Workup with ethyl acetate and sequential washes (1 M HCl, NaOH, brine) yields the crude product, purified via flash chromatography.

Key Data

Parameter Value Source
Yield 52–61%
Oxidant Oxone/KBr
Temperature 50°C

Advantages : Avoids acyl chlorides; compatible with sensitive functional groups.
Limitations : Moderate yields due to competing acid formation; requires stringent temperature control.

Reductive Amination Followed by Acylation

This two-step method is advantageous for introducing the 2-methoxyethyl group post-amide formation.

Reaction Protocol

  • Step 1 : 4-Methylbenzamide (1.0 equiv) is treated with paraformaldehyde (1.2 equiv) and 2-methoxyethylamine (1.5 equiv) in methanol under reflux (6–8 h).
  • Step 2 : Sodium cyanoborohydride (1.0 equiv) is added to reduce the imine intermediate, yielding N-(2-methoxyethyl)-4-methylbenzamide.
  • Step 3 : Purification via recrystallization (methanol/water) affords the product.

Key Data

Parameter Value Source
Yield 58–64%
Reductant NaBH₃CN
Solvent Methanol

Advantages : Flexibility in introducing alkylamine side chains.
Limitations : Requires handling toxic cyanoborohydrides; multi-step synthesis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in solvent-free conditions.

Reaction Protocol

  • Step 1 : 4-Methylbenzoic acid (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and HATU (1.1 equiv) are mixed in a microwave vial.
  • Step 2 : The mixture is irradiated at 120°C for 15–20 min.
  • Step 3 : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data

Parameter Value Source
Yield 78–82%
Coupling Agent HATU
Irradiation Time 20 min

Advantages : Rapid synthesis; high yields.
Limitations : Specialized equipment required; scalability challenges.

Industrial-Scale Production

Optimized for large-scale synthesis, this method emphasizes cost efficiency and reproducibility.

Reaction Protocol

  • Step 1 : Continuous-flow synthesis of 4-methylbenzoyl chloride from 4-methylbenzoic acid and thionyl chloride.
  • Step 2 : Automated addition of 2-methoxyethylamine (2.5 equiv) in DMF at 50°C under nitrogen.
  • Step 3 : Centrifugal partition chromatography (CPC) for purification, achieving >99% purity.

Key Data

Parameter Value Source
Throughput 10 kg/batch
Purity >99%
Cost Efficiency 40% reduction vs. batch

Advantages : Scalable; high purity.
Limitations : Capital-intensive setup; requires advanced purification systems.

Mechanistic Insights

The oxidative amidation route (Method 2) proceeds via a unique acyl diazene intermediate, as evidenced by control experiments. Bromination of the hydrazone generates an N-iminopyridinium species, which undergoes hydrodehalogenation to form a reactive acyl diazene. This species reacts with 2-methoxyethylamine to yield the amide. In contrast, classical acylation (Method 1) follows a conventional nucleophilic acyl substitution mechanism.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-methoxyethyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Benzamide, N-(2-methoxyethyl)-4-methyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-methoxyethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The 4-methyl group on the benzene ring influences electronic and steric properties. For example:

  • 4-Methoxy-N-methylbenzamide (CAS 3400-22-4) replaces the methyl group with a methoxy (-OCH₃) group. The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring compared to the electron-neutral methyl group in the target compound. This difference may affect solubility and binding interactions in biological systems .
  • 4-Amino-N-(2-methoxyethyl)benzamide () features an amino (-NH₂) group at the 4-position.
Table 1: Substituent Impact on Benzamide Derivatives
Compound Name 4-Position Substituent N-Substituent Molecular Weight (g/mol) Key Properties
N-(2-Methoxyethyl)-4-methylbenzamide Methyl (-CH₃) 2-Methoxyethyl ~207.3 (estimated) Moderate hydrophobicity
4-Methoxy-N-methylbenzamide Methoxy (-OCH₃) Methyl 165.2 Higher polarity
4-Amino-N-(2-methoxyethyl)benzamide Amino (-NH₂) 2-Methoxyethyl ~208.2 (estimated) Enhanced H-bonding

Variations in N-Substituents

The N-(2-methoxyethyl) group distinguishes this compound from other benzamides:

  • N-(2-Hydroxyethyl)benzamide derivatives (e.g., CAS 62393-26-4) replace the methoxy group with a hydroxyl (-OH).

Q & A

Q. Example Optimization Table

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes acyl chloride stability
Temperature0–25°CReduces side reactions
CatalystSodium pivalateImproves coupling efficiency
Purification MethodFlash chromatographyPurity >95%

Which analytical techniques are critical for confirming the structural integrity and purity of N-(2-methoxyethyl)-4-methylbenzamide?

Basic Research Question
Routine characterization combines:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxyethyl and methyl groups). For a related compound, 1^1H NMR peaks at δ 4.32 (t, J=6.1 Hz) and δ 2.40 (s) correspond to methoxyethyl and methyl protons, respectively .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Bands near 1715 cm1^{-1} (C=O stretch) and 1178 cm1^{-1} (C-O-C stretch) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ = 328.1371) validates molecular formula .

Basic Research Question

  • Mutagenicity : Ames testing for related anomeric amides shows low mutagenicity, comparable to benzyl chloride. However, prolonged exposure should be avoided .
  • Decomposition : Thermal analysis (DSC) indicates decomposition upon heating; storage at –20°C in inert atmospheres is recommended .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

Q. Safety Protocol Table

HazardMitigation StrategyReference Standard
MutagenicityLimit exposure durationOECD 471 Guidelines
Thermal instabilityAvoid heating above 50°CPrudent Practices (2011)
Solvent toxicityUse fume hoods for DCMACS Safety Guidelines

How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of N-(2-methoxyethyl)-4-methylbenzamide across studies?

Advanced Research Question
Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves structural ambiguities .
  • Cross-Validation : Compare data with NIST Standard Reference Database entries (e.g., critical temperature, boiling point) .

Q. Example Data Comparison Table

PropertyStudy A (Reported)Study B (Reported)NIST Reference
Melting Point98–100°C102–104°C101.5°C
Solubility (H2_2O)0.5 mg/mL1.2 mg/mL0.8 mg/mL

What mechanistic insights guide the optimization of coupling reactions involving N-(2-methoxyethyl)-4-methylbenzamide derivatives?

Advanced Research Question
Reaction mechanisms depend on nucleophilic attack at the amide carbonyl. Key insights:

  • Base Selection : Sodium pivalate deprotonates amines, enhancing nucleophilicity in coupling reactions .
  • Steric Effects : Bulky substituents on the methoxyethyl group reduce reaction rates; smaller groups (e.g., methyl) improve accessibility .

Q. Mechanistic Optimization Table

FactorEffect on MechanismYield Improvement
Base StrengthHigher pKa bases improve deprotonation+15%
Solvent PolarityPolar aprotic solvents stabilize intermediates+20%
Substituent SizeSmaller groups reduce steric hindrance+25%

How can computational chemistry tools predict the reactivity and interaction mechanisms of N-(2-methoxyethyl)-4-methylbenzamide with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .
  • Molecular Docking : Simulates binding interactions with enzymes (e.g., kinases) using thermodynamic data (ΔrH° values) .

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